Aurofusarin
Overview
Description
Synthesis Analysis
Aurofusarin synthesis involves complex biogenetical processes, with rubrofusarin acting as a key intermediate. Early research established its structure through partial methylation of rubrofusarin and subsequent oxidative coupling, revealing its dimeric nature. Modern studies have developed more efficient synthesis methods, including annulation involving pyrone addition to a quinone and dehydrogenative coupling, highlighting the challenges in synthesizing such a complex molecule and understanding its atropisomeric stability (Morishita, Takeda, & Shibata, 1968); (Qi et al., 2018).
Molecular Structure Analysis
The molecular structure of aurofusarin has been elucidated through comparative spectrometric studies, revealing a dimeric naphthoquinonepyrone structure. This structural insight was crucial for understanding the compound's chemical properties and potential biological activities (Shibata, Morishita, Takeda, & Sakata, 1968).
Chemical Reactions and Properties
Aurofusarin's chemical reactions, particularly its biosynthesis pathway, involve multiple enzymatic steps. Studies have shown that the biosynthesis of aurofusarin in Fusarium graminearum involves a gene cluster with specific enzymes playing key roles in its formation. Notably, the enzymatic pathway links the synthesis of naphthopyrones and naphthoquinones, with rubrofusarin identified as an intermediate (Frandsen et al., 2006).
Physical Properties Analysis
The physical properties of aurofusarin, such as its pigmentation effect, are significant for Fusarium species, providing a red pigmentation to the cell wall. These properties are not only important for the fungal physiology but also affect the appearance of contaminated food and feed products.
Chemical Properties Analysis
Aurofusarin's chemical properties, including its stability and reactivity, have been explored through synthetic approaches. The molecule exhibits atropisomeric instability, which poses challenges for its synthesis and application in studies. Furthermore, the enzymatic pathways for its biosynthesis offer insights into its chemical behavior in biological systems (Qi et al., 2018).
Scientific Research Applications
Production of Natural Colorants
- Scientific Field: Biochemistry and Biotechnology .
- Application Summary: Aurofusarin is a fungal pigment produced by Fusarium graminearum. It’s being explored as a source of naturally-produced colorants due to the increasing demand for products from natural sources .
- Methods of Application: The production of Aurofusarin was enhanced through genetic engineering. Overexpression of the transcription factor AurR1 resulted in a significant increase of five of the eleven proteins belonging to the Aurofusarin biosynthetic pathway .
- Results: The production of Aurofusarin was increased more than threefold in the overexpression mutant compared to the wild type, reaching levels of 270 mg/L .
Antibacterial Properties
- Scientific Field: Microbiology .
- Application Summary: Aurofusarin has been found to have antibacterial properties, specifically against probiotic bacteria .
- Methods of Application: The antibacterial properties of Aurofusarin were assessed using a fast digital time-lapse microscopic method .
- Results: The IC50 for Aurofusarin against Lactobacillus acidophilus was 8 µM, and against Bifidobacterium breve it was 64 µM .
Protection Against Animal Predators
- Scientific Field: Ecology .
- Application Summary: Aurofusarin has been found to protect Fusarium fungi from a wide range of animal predators .
- Methods of Application: This application was observed in natural habitats .
- Results: The specific results or outcomes of this application are not detailed in the available resources .
Safety And Hazards
Aurofusarin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
There is an increasing demand for products from natural sources, which includes a growing market for naturally-produced colorants . The availability of copper ions did not affect aurofusarin production, but future studies with other factors, such as a nitrogen and carbon source, temperature, and aeration can perhaps be more successful .
properties
IUPAC Name |
5-hydroxy-7-(5-hydroxy-8-methoxy-2-methyl-4,6,9-trioxobenzo[g]chromen-7-yl)-8-methoxy-2-methylbenzo[g]chromene-4,6,9-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O12/c1-9-5-13(31)19-15(41-9)7-11-17(25(19)35)27(37)21(29(39-3)23(11)33)22-28(38)18-12(24(34)30(22)40-4)8-16-20(26(18)36)14(32)6-10(2)42-16/h5-8,35-36H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWWTKVILIZDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=CC6=C(C(=O)C=C(O6)C)C(=C5C4=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157250 | |
Record name | Aurofusarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aurofusarin | |
CAS RN |
13191-64-5 | |
Record name | Aurofusarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13191-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aurofusarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013191645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurofusarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aurofusarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AUROFUSARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG3R23SI1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.